molecular formula C18H18N2O3S B298341 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298341
M. Wt: 342.4 g/mol
InChI Key: DVWKPSKKRXSYPX-DSGQZADNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinone family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been reported to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. This compound can be used in a wide range of studies, from antimicrobial and anti-inflammatory assays to cancer cell growth and apoptosis assays. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one. One of the potential applications of this compound is in the development of novel drugs for the treatment of neurodegenerative diseases. It may also be investigated for its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other cellular components.

Synthesis Methods

The synthesis of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one involves the reaction of 2-amino-4-methylthiazole with 4-methoxybenzaldehyde and 5-methylfurfural in the presence of ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol solvent for several hours. The resulting product is then purified by recrystallization from ethanol to obtain a white solid.

Scientific Research Applications

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-3-ethyl-2-(4-methoxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O3S/c1-4-20-17(21)16(11-15-8-5-12(2)23-15)24-18(20)19-13-6-9-14(22-3)10-7-13/h5-11H,4H2,1-3H3/b16-11-,19-18?

InChI Key

DVWKPSKKRXSYPX-DSGQZADNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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